1.1 Compound Description: CVT 6975 is a xanthine derivative known for its potent and selective antagonism of the human A2B adenosine receptor (AR) [].
1.2. Relevance: While structurally distinct from 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CVT 6975 serves as a reference point in a study investigating the impact of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety on adenosine receptor binding affinities. The study highlights the structural nuances that contribute to selectivity profiles across different adenosine receptor subtypes [].
2.1 Compound Description: Preladenant is a highly selective adenosine A2A receptor antagonist [, ]. It has been investigated as a potential therapeutic agent for Parkinson’s disease [].
2.2 Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The research emphasizes the versatility of this core scaffold for developing compounds with high affinity for adenosine receptors, particularly the A2A subtype [, ].
3.1 Compound Description: [18F]MNI-444 is a radiolabeled PET tracer developed for imaging adenosine A2A receptors in the brain [].
3.2 Relevance: [18F]MNI-444 is structurally analogous to Preladenant and highlights the application of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in developing imaging agents for studying adenosine receptor distribution and function []. This connection further emphasizes the significance of the shared scaffold with 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
5.1 Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative investigated for its potential anticancer activity [, ].
5.2 Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the versatility of this scaffold for developing compounds with different biological activities. The presence of diverse substituents on this core structure emphasizes the potential for tailoring pharmacological profiles within this class of compounds [, ].
Metabolite M9 of Preladenant
6.1 Compound Description: Metabolite M9 is an adenosine A2a receptor antagonist and a metabolite of Preladenant [].
6.2 Relevance: As a metabolite of Preladenant, Metabolite M9 provides insights into the potential metabolic transformations of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in biological systems. It also suggests that structural modifications arising from metabolism can retain biological activity, albeit with potential alterations in potency or selectivity []. Understanding the metabolic fate of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, as exemplified by Metabolite M9, is crucial in drug development. It provides information about potential active metabolites, clearance pathways, and potential drug-drug interactions. This knowledge aids in designing compounds with improved pharmacokinetic properties and a better safety profile.
N6-cyclohexyladenosine (CHA)
7.1. Compound Description: CHA is a selective agonist of the adenosine A1 receptor [, ]. It's often used as a pharmacological tool to investigate the roles of A1 receptors in various biological processes [, ].
7.2. Relevance: While CHA doesn't share a structural resemblance to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its use in research related to adenosine receptors highlights the broader context of adenosine signaling pathways and their modulation. The study of adenosine receptor agonists, like CHA, alongside antagonists and other modulators helps elucidate the complex interplay between different adenosine receptor subtypes [, ].
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
8.1 Compound Description: DPCPX is a highly selective antagonist of the adenosine A1 receptor, commonly employed in pharmacological studies to block the actions of adenosine at this receptor subtype [, ].
8.2 Relevance: Although structurally dissimilar to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, DPCPX plays a crucial role in dissecting the functional roles of A1 receptors in various biological systems, including the regulation of A1 receptor expression during development [, ]. The use of DPCPX in these studies helps delineate the intricate interplay between adenosine receptor subtypes and highlights the importance of selective pharmacological tools in unraveling complex signaling pathways.
9.1 Compound Description: CGS21680 is a selective agonist of the adenosine A2A receptor. It is frequently used as a pharmacological tool to study the physiological and pathological roles of A2A receptors [].
10.1 Compound Description: SCH58261 is a selective antagonist of the adenosine A2A receptor, frequently used to block the actions of adenosine at this receptor subtype [, ].
10.2 Relevance: Despite not being structurally similar to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, SCH58261's use in research, particularly in the context of adenosine receptor expression modulation, provides valuable insights. This emphasizes the importance of considering the broader adenosine signaling network when developing drugs targeting specific adenosine receptors [, ].
11.1 Compound Description: ZM241385 is a selective antagonist of the adenosine A2A receptor [, ]. It is often used as a pharmacological tool to investigate the roles of A2A receptors in various physiological and pathological processes [, ].
12.1 Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist widely used in pharmacological research []. It is known for its ability to block the effects of adenosine at A2A receptors, making it a valuable tool for studying these receptors' roles in various physiological and pathological processes.
12.2 Relevance: SCH58261 shares the central pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with the compound 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity suggests that both compounds might exhibit comparable binding affinities for adenosine receptors, particularly the A2A subtype [].
13.1 Compound Description: MRS1706 is a selective antagonist of the adenosine A2B receptor, employed in research to investigate the functions of this receptor subtype []. It is known for its ability to block the effects of adenosine at A2B receptors, helping researchers understand the specific roles these receptors play in various physiological processes.
13.2 Relevance: While structurally distinct from 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, MRS1706's use in conjunction with SCH58261 in research on adenosine's effects on cavernosal smooth muscle underscores the importance of exploring multiple adenosine receptor subtypes []. This approach helps to pinpoint which subtypes are most relevant to the observed effects and guides the development of targeted therapies.
N6-cyclopentyladenosine (C8031)
14.1 Compound Description: C8031, also known as N6-cyclopentyladenosine, is a selective A1 adenosine receptor agonist []. It mimics the effects of adenosine at A1 receptors, making it a valuable tool for studying the functions of these receptors in various tissues and systems.
14.2 Relevance: Though structurally dissimilar to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, C8031's use in research, particularly in studying adenosine's effects on sympathetic neurotransmission, highlights the need to consider the potential interplay between different adenosine receptor subtypes []. This approach aids in elucidating the complex signaling pathways governed by adenosine and can lead to a more comprehensive understanding of its physiological roles.
8-cyclopentyl-1,3-dipropylxanthine (C101)
15.1 Compound Description: C101, also known as 8-cyclopentyl-1,3-dipropylxanthine, is a selective antagonist of the adenosine A1 receptor []. Its use in research helps to dissect the specific roles of A1 receptors by blocking the actions of adenosine at these receptors.
15.2 Relevance: C101's inclusion in studies alongside other adenosine receptor modulators, such as C8031 and SCH58261, highlights the importance of exploring the interactions between different adenosine receptor subtypes []. This comprehensive approach allows researchers to better understand the complex signaling pathways influenced by adenosine and to develop more targeted therapies for conditions involving adenosine dysregulation.
16.1 Compound Description: [3H]MRE 3008F20 is a radiolabeled antagonist of the adenosine A3 receptor, frequently employed in binding assays to quantify A3 receptor density and study its interactions with other molecules []. The radioactive tritium label allows for sensitive detection and quantification of the compound bound to the receptor, providing valuable information about receptor expression levels.
16.2 Relevance: [3H]MRE 3008F20 shares the pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine core structure with 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This structural similarity is significant because it suggests that both compounds likely bind to adenosine receptors, and the presence of a radiolabel in [3H]MRE 3008F20 makes it particularly suitable for studying A3 adenosine receptors []. Understanding the binding characteristics of these compounds can help researchers develop new and more selective drugs targeting specific adenosine receptor subtypes, potentially leading to better treatments for various conditions.
17.1 Compound Description: Cl-IB-MECA is a selective A3 adenosine receptor agonist commonly used in pharmacological research to activate A3 receptors []. By mimicking the actions of adenosine at this specific receptor subtype, Cl-IB-MECA helps researchers investigate the physiological and pathological roles of A3 receptors in various cellular processes.
17.2 Relevance: Although Cl-IB-MECA doesn't structurally resemble 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its use in research, alongside the A3 receptor antagonist [3H]MRE 3008F20, demonstrates the importance of studying both agonists and antagonists to fully understand the functional roles of a particular receptor subtype []. This dual approach allows researchers to investigate the effects of receptor activation and blockade, providing a more complete picture of its involvement in cellular signaling and potential as a drug target.
18.1 Compound Description: MRS 1523 is a selective A3 adenosine receptor antagonist, widely employed in research to block the actions of adenosine at this receptor subtype []. By inhibiting A3 receptor activation, MRS 1523 helps researchers understand the physiological and pathological roles of this receptor, particularly in the context of oxygen and glucose deprivation.
18.2 Relevance: While MRS 1523 doesn't share a structural resemblance to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its inclusion in research on oxygen and glucose deprivation highlights the importance of studying the potential neuroprotective effects of A3 receptor antagonists [].
19.1 Compound Description: MRS 1220 is a selective antagonist of the A3 adenosine receptor, utilized in pharmacological research to block the actions of adenosine at this receptor subtype []. By inhibiting A3 receptor activation, MRS 1220 helps researchers understand its role in various physiological and pathological processes, particularly in the context of oxygen and glucose deprivation.
19.2 Relevance: Though MRS 1220 doesn't share a structural resemblance to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its use in research on oxygen and glucose deprivation emphasizes the significance of investigating the potential neuroprotective effects of A3 receptor antagonists [].
20.1 Compound Description: VUF 5574 is a selective antagonist of the A3 adenosine receptor, commonly used in research to block the effects of adenosine at this receptor subtype []. By inhibiting A3 receptor activation, VUF 5574 allows researchers to investigate the specific roles of A3 receptors in various physiological and pathological processes, particularly in the context of oxygen and glucose deprivation.
20.2 Relevance: Although VUF 5574 is not structurally related to 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its inclusion in research on oxygen and glucose deprivation highlights the importance of studying the potential neuroprotective effects of A3 receptor antagonists [].
21.1 Compound Description: This compound is a selective antagonist of the A3 adenosine receptor []. It is structurally related to other A3 antagonists like MRS 1523 and MRS 1220 and is used in pharmacological research to investigate the role of the A3 receptor in various physiological and pathological processes, including its potential neuroprotective effects [].
21.2 Relevance: This compound shares a structural similarity with 2-(4-nitro-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, particularly in the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine core. This suggests that both compounds may target similar biological pathways or mechanisms, specifically those involving adenosine receptors. The presence of the 2-(2-furyl) substituent in both compounds further strengthens this structural connection, highlighting the possibility of shared pharmacological properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.